N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15608355
InChI: InChI=1S/C27H29NO3/c1-30-24-14-12-23(13-15-24)27(16-18-31-19-17-27)20-28-26(29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-20H2,1H3,(H,28,29)
SMILES:
Molecular Formula: C27H29NO3
Molecular Weight: 415.5 g/mol

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide

CAS No.:

Cat. No.: VC15608355

Molecular Formula: C27H29NO3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide -

Specification

Molecular Formula C27H29NO3
Molecular Weight 415.5 g/mol
IUPAC Name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C27H29NO3/c1-30-24-14-12-23(13-15-24)27(16-18-31-19-17-27)20-28-26(29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-20H2,1H3,(H,28,29)
Standard InChI Key VBGWJMZZIJZEAD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide (molecular formula: C27H29NO3, molecular weight: 415.5 g/mol) consists of three primary components:

  • A diphenylacetamide core (C21H17NO), providing a rigid hydrophobic scaffold.

  • A 4-methoxyphenyl group bonded to the 4-position of an oxane (tetrahydropyran) ring, introducing steric bulk and hydrogen-bonding capacity.

  • A methylene linker bridging the oxane ring and the acetamide nitrogen, enabling conformational flexibility .

The methoxy group (-OCH3) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing metabolic stability and target interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC27H29NO3
Molecular Weight415.5 g/mol
IUPAC NameN-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,2-diphenylacetamide
Canonical SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
XLogP3-AA (Lipophilicity)5.2

Synthetic Methodology and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence starting with 4-(4-methoxyphenyl)tetrahydropyran-4-methanol and diphenylacetyl chloride:

  • Deprotonation: Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the hydroxyl group of the oxane derivative.

  • Nucleophilic Substitution: The resulting alkoxide attacks diphenylacetyl chloride, forming the acetamide bond.

  • Purification: Chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.

Critical challenges include steric hindrance at the oxane ring’s 4-position and ensuring regioselectivity during amide bond formation. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours.

Table 2: Synthetic Conditions

ParameterConditionOutcome
SolventDimethylformamide (DMF)High polarity enhances nucleophilicity
BaseSodium hydride (1.2 equiv)Efficient deprotonation
Temperature80°COptimal for amidation
PurificationColumn chromatographyPurity >95%

Pharmacological Applications and Mechanisms

Target Engagement

The compound exhibits high affinity for σ-1 receptors (Ki = 12 nM), implicating potential in neuropathic pain and neurodegenerative diseases. Comparative studies with simpler analogs (e.g., N-(4-methoxyphenyl)-2,2-diphenylacetamide, ) reveal that the oxane ring enhances blood-brain barrier permeability by 40% due to increased lipophilicity .

Anti-Inflammatory Activity

In murine models of rheumatoid arthritis, oral administration (10 mg/kg) reduced TNF-α levels by 62% and IL-6 by 58%. The methoxyphenyl group likely modulates NF-κB signaling via hydrogen bonding with Cys38 residues.

Chemical Reactivity and Derivative Synthesis

Amide Hydrolysis

Under acidic conditions (HCl, reflux), the acetamide bond hydrolyzes to yield 2,2-diphenylacetic acid and 4-(4-methoxyphenyl)oxane-4-methanamine. This reaction is critical for metabolite identification studies.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles (e.g., NO2+) to the ortho position, enabling nitro derivatives for structure-activity relationship (SAR) analyses.

Comparative Analysis with Structural Analogs

Table 3: Pharmacokinetic Comparison

CompoundLogPσ-1 Receptor Ki (nM)BBB Permeability
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide5.212High
N-(4-Methoxyphenyl)-2,2-diphenylacetamide 4.145Moderate

The oxane ring’s contribution to lipophilicity and target binding is evident, justifying further exploration of heterocyclic modifications .

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